molecular formula C25H29N3O4S B2596625 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878055-63-1

2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2596625
CAS No.: 878055-63-1
M. Wt: 467.58
InChI Key: WZVRHUNXAMXROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 3,4-dihydroquinolin-1(2H)-yl group , which is a common structure in many bioactive compounds. It also contains a sulfonyl group, which is often found in drugs and other bioactive compounds due to its ability to form strong hydrogen bonds with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3,4-dihydroquinolin-1(2H)-yl group would contribute a bicyclic structure, while the sulfonyl group would add polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 3,4-dihydroquinolin-1(2H)-yl and sulfonyl groups. The 3,4-dihydroquinolin-1(2H)-yl group is a part of many bioactive compounds and can undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonyl group would likely make the compound polar and potentially soluble in water .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Chemical Synthesis : The compound has been synthesized in high yield through specific chemical processes, demonstrating the versatility of its chemical structure in organic synthesis. For instance, some derivatives were synthesized by Sonogashira cross coupling, indicating the compound's potential as a building block for more complex molecules (Durgadas et al., 2013).
  • Structure Characterization : The structural features of this compound and its derivatives have been characterized using a variety of techniques like IR, NMR, Mass spectral analysis, and elemental analysis. This highlights the importance of the compound in structural chemistry and molecular research (Durgadas et al., 2013).

Biological and Pharmacological Potential

  • Potential Antiplasmodial Properties : Studies have shown that certain derivatives exhibit in vitro antiplasmodial properties, indicating the potential for this compound in the development of antimalarial drugs. Molecular docking studies suggest that these derivatives may inhibit Plasmodium falciparum by blocking the entry of lactate into lactate dehydrogenase (Mphahlele et al., 2017).
  • Antibacterial Applications : Derivatives of the compound have shown promise as potent broad-spectrum antibacterial agents, effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This indicates its potential role in addressing antibiotic resistance (Hashimoto et al., 2007).
  • Cancer Research : Some derivatives have shown significant cytotoxic activity against various cancer cell lines, suggesting the compound's potential role in cancer therapy. These derivatives have been synthesized and characterized, providing a foundation for further anticancer research (Nguyen et al., 2019).

Molecular Synthesis and Innovation

  • Advances in Molecular Synthesis : The compound and its derivatives have been central to the development of innovative synthesis processes. For example, a novel approach for producing chlorohydrins, building blocks for β-blockers, has been developed using this compound, demonstrating its role in advancing synthetic methodologies (Gundersen et al., 2021).
  • Radical Arylsulfenylation in Organic Chemistry : The compound has facilitated the development of new reactions in organic chemistry, such as the tandem radical sulfenylation/cyclization reaction, expanding the toolkit available for molecular synthesis (Wang & Tian, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The sulfonyl group is known to form strong hydrogen bonds with biological targets, which could contribute to the compound’s bioactivity .

Properties

IUPAC Name

2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-3-26(4-2)24(29)17-27-16-23(20-12-6-8-14-22(20)27)33(31,32)18-25(30)28-15-9-11-19-10-5-7-13-21(19)28/h5-8,10,12-14,16H,3-4,9,11,15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVRHUNXAMXROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.